N-dodecyl-12-hydrazinyldodecanehydrazide

Description

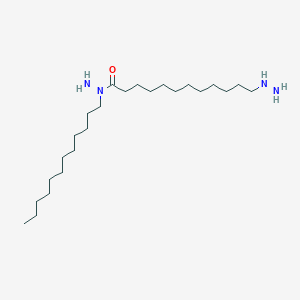

N-Dodecyl-12-hydrazinyldodecanehydrazide is a hydrazide derivative featuring a 12-carbon alkyl chain (dodecane) substituted with a dodecyl group (C₁₂H₂₅) and a hydrazine (-NH-NH₂) moiety. Hydrazides are characterized by their reactivity with carbonyl groups, making them valuable in polymer crosslinking, pharmaceutical synthesis, and metal chelation .

Properties

IUPAC Name |

N-dodecyl-12-hydrazinyldodecanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H52N4O/c1-2-3-4-5-6-7-11-14-17-20-23-28(26)24(29)21-18-15-12-9-8-10-13-16-19-22-27-25/h27H,2-23,25-26H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPQKXFGZGQYJSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN(C(=O)CCCCCCCCCCCNN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H52N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Dodecanedioic Acid Dihydrazide (CAS 4080-98-2)

- Structure : A 12-carbon diacid with hydrazide groups at both termini (HOOC-(CH₂)₁₀-CONH-NH₂) .

- Applications : Used as a crosslinking agent in polyurethane foams and epoxy resins due to its bifunctional reactivity .

- Regulatory Status : Subject to EPA reporting requirements under §721.10056 for significant new uses in industrial and consumer applications .

1,2-Diphenylhydrazine (Hydrazobenzene)

- Structure : Two phenyl groups linked via a hydrazine bridge (C₆H₅-NH-NH-C₆H₅) .

- Toxicity: Classified as a probable human carcinogen (ATSDR, 2020), with studies highlighting hepatic and renal toxicity in animal models .

- Applications : Primarily a precursor in dye and pharmaceutical synthesis, though restricted due to toxicity concerns .

Benzalkonium Chloride (BAC12)

- Structure : A quaternary ammonium compound with a dodecyl chain (C₁₂H₂₅) and benzyl group, lacking hydrazine functionality .

- Applications : Widely used as a surfactant and antimicrobial agent in disinfectants .

Phenylhydrazine Hydrochloride

- Structure : Phenyl group bonded to a hydrazine moiety (C₆H₅-NH-NH₂·HCl) .

- Reactivity : Forms colored complexes with carbonyl compounds, utilized in analytical chemistry for ketone/aldehyde detection .

Physicochemical and Functional Properties

*Inferred properties based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.